2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in forming carbon-carbon bonds in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like oxidation and substitution .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide under inert conditions.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Undergoes substitution reactions with various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various oxidized or substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. The compound facilitates the transfer of an aryl group to a palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron complex, which is crucial for the reaction’s success .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.
4-Methylphenylboronic Acid: Similar in structure but with a methyl group instead of an ethyl group.
2,4,6-Trimethylphenylboronic Acid: Contains additional methyl groups, affecting its reactivity and steric properties.
Uniqueness
2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the ethyl group and the dioxaborolane ring enhances its performance in cross-coupling reactions compared to other boron reagents .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANCHDMVNWYHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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